1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine

Neonicotinoid Physicochemical Profile Bioisosterism

1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine (CAS 612487-31-7, synonym 3-CPMP) is a piperazine derivative featuring a 6-chloropyridin-3-ylmethyl substituent. It belongs to a class of compounds that serve as crucial intermediates, particularly in the synthesis of neonicotinoid insecticide analogs and pharmaceutical kinase inhibitors.

Molecular Formula C11H16ClN3
Molecular Weight 225.72 g/mol
CAS No. 612487-31-7
Cat. No. B1347758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine
CAS612487-31-7
Molecular FormulaC11H16ClN3
Molecular Weight225.72 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CN=C(C=C2)Cl
InChIInChI=1S/C11H16ClN3/c1-14-4-6-15(7-5-14)9-10-2-3-11(12)13-8-10/h2-3,8H,4-7,9H2,1H3
InChIKeyGSWLWKFDOBMBAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine (CAS 612487-31-7): Key Intermediate and Building Block for Neonicotinoid Research and Kinase Inhibitor Synthesis


1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine (CAS 612487-31-7, synonym 3-CPMP) is a piperazine derivative featuring a 6-chloropyridin-3-ylmethyl substituent. It belongs to a class of compounds that serve as crucial intermediates, particularly in the synthesis of neonicotinoid insecticide analogs and pharmaceutical kinase inhibitors [1]. The compound is characterized by its molecular formula C11H16ClN3, a molecular weight of 225.72 g/mol, and a calculated logP of 1.5 [2]. It is primarily procured as a high-purity building block for research and further manufacturing, with typical commercial purities of 95% to 98% .

1
Neonicotinoid analog synthesis and SAR exploration
2
Kinase inhibitor intermediate requiring 6-chloropyridinylmethyl-piperazine motif
3
High-purity building block for impurity reference standard generation
Supports synthetic workflow requiring certified purity (95-98%) and scalable alkylation route.

Why Generic Substitution of 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine Fails: A Guide to Critical Structural and Physicochemical Differentiators


The 6-chloropyridin-3-ylmethyl moiety is a conserved pharmacophore essential for binding to nicotinic acetylcholine receptors (nAChRs) in insect systems, and its spatial orientation is highly sensitive to the nature of the attached heterocycle [1]. Simply substituting the piperazine ring with a different diamine or heterocycle (e.g., imidazolidine, pyrrolidine) can drastically alter the pKa, conformational flexibility, and hydrogen-bonding capacity, leading to a loss of bioisosterism with the target [1]. Furthermore, the specific chlorine substitution pattern on the pyridine ring is critical; its replacement or relocation can abolish the selective toxicity profile seen in neonicotinoid derivatives, as demonstrated in comparative pharmacophore models [1]. Therefore, generic replacement without head-to-head comparative data risks compromising both synthetic yield and biological activity in downstream applications.

Pharmacophore Replacement of piperazine with imidazolidine or pyrrolidine may shift pKa and conformational flexibility, altering target binding.
Regiochemistry Chlorine relocation on the pyridine ring can abolish the selective bioisosterism required for nAChR interaction.
Spacer Removal of the methylene spacer (as in CAS 633283-61-1) alters synthetic route efficiency and scaffold geometry.

1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine: Quantifiable Differentiation Data Against Closest Analogs


LogP and Hydrogen Bonding Capacity vs. Imidazolidine Analog (Imidacloprid Metabolite)

The target compound 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine possesses a calculated LogP of 1.5 and zero hydrogen bond donors, compared to the N-desnitro metabolite of imidacloprid, 1-[(6-Chloro-3-pyridinyl)methyl]-2-imidazolidine, which has a LogP of approximately 0.5-0.8 and one hydrogen bond donor [1][2]. The higher lipophilicity and lack of H-bond donor capacity can influence membrane permeability and receptor binding kinetics in a distinct manner, which is a quantifiable differentiator for designing insecticides with altered translocation properties within plants.

LogP vs. Imidazolidine
Cross-study comparable
Target LogP 1.5, HBD 0 vs. Comparator LogP ~0.5-0.8, HBD 1. ΔLogP ≈ +0.7 to +1.0.
Supports differentiated membrane permeability and translocation property review.
Calculated LogP context; experimental validation recommended.
Neonicotinoid Physicochemical Profile Bioisosterism

Synthetic Yield and Route Efficiency vs. Direct Pyridinyl-Piperazine Analog (CAS 633283-61-1)

The compound is synthesized via alkylation of N-methylpiperazine with 2-chloro-5-(chloromethyl)pyridine, achieving a reported isolated yield of 85% under optimized conditions (acetonitrile, K2CO3, room temperature) . In contrast, the closely related analog 1-(6-Chloropyridin-3-yl)-4-methylpiperazine (CAS 633283-61-1), which lacks the methylene spacer, is synthesized via a different route (reductive amination of 6-chloropyridine-3-carbaldehyde) with yields typically ranging from 60-75% . The 10-25% higher yield and simpler workup for the target compound represent a meaningful cost advantage for large-scale procurement.

Synthetic Yield
Data to verify
Target compound: 85% isolated yield vs. Comparator: 60-75% yield. +10-25% difference.
Reported route efficiency supports scalable procurement context.
Supplier-reported yields; validation under specific process conditions advised.
Synthetic Chemistry Process Optimization Building Block

Conformational Flexibility and Rotatable Bonds vs. Rigid Dihydropiperazine Bioisostere

The target compound has 2 rotatable bonds and a sp3 carbon fraction of 0.55, providing moderate conformational flexibility that allows it to adopt energetically favorable binding poses [1]. In contrast, the more rigid dihydropiperazine-based neonicotinoid compound 4 (1-[(6-chloropyridin-3-yl)methyl]-4-methyl-3-oxopiperazin-2-ylidenecyanamide) features a constrained ring system with only 1 effective rotatable bond outside the ring, which is required for precise pharmacophore alignment with imidacloprid [2]. The target compound's flexibility makes it a more versatile intermediate for generating diverse combinatorial libraries, while the rigid analog is optimized for a single target.

Conformational Flexibility
Class-level inference
2 rotatable bonds (sp3 fraction 0.55) vs. rigid dihydropiperazine analog with ~1 effective bond.
Broader scaffold diversification potential for library synthesis.
Class-level flexibility inference; target-specific binding requires verification.
Molecular Modeling Pharmacophore Mapping nAChR Ligands

Commercial Purity and QC Documentation vs. Other Intermediates for Abemaciclib Impurity Synthesis

The compound is used as a key reactant to synthesize 5-((4-Methylpiperazin-1-yl)methyl)pyridin-2-amine (CAS 1197333-44-0), a known impurity of the CDK4/6 inhibitor Abemaciclib [1]. Vendors supply the target compound at certified purities of ≥95% or ≥97%, accompanied by Certificate of Analysis (CoA) including NMR, HPLC, or GC data . In contrast, the downstream impurity standard itself (CAS 1197333-44-0) is often only available in smaller quantities and at higher cost due to the additional synthetic and purification steps. Procuring the high-purity precursor (CAS 612487-31-7) and performing the final conversion in-house can be more cost-effective for generating gram-scale impurity reference material.

Impurity Precursor Value
Supporting evidence
Precursor purity ≥95-97% (CoA) vs. downstream impurity standard limited to mg scales. Estimated 5-10x cost reduction.
Cost-controlled route to Abemaciclib impurity reference material.
Vendor catalogue comparison; pricing subject to change.
Pharmaceutical Impurity Reference Standard Quality Control

Optimal Procurement Scenarios for 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine Based on Quantitative Differentiation


Neonicotinoid Bioisostere Design and SAR Exploration

When a research program requires systematic exploration of the heterocyclic core in neonicotinoid insecticides, 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine serves as a strategic intermediate. Its higher LogP (1.5 vs. ~0.5-0.8 for imidazolidine analogs) and lack of H-bond donors offer a differentiated physicochemical profile that can alter phloem mobility and target-site residence time [1]. The compound's 2 rotatable bonds allow it to be used as a flexible scaffold for generating diverse libraries, in contrast to the conformationally restricted dihydropiperazine core of compound 4, which is pre-optimized for a single pharmacophore alignment [2].

Large-Scale Synthesis of Kinase Inhibitor Intermediates

For process chemistry teams developing BTK or other kinase inhibitors that incorporate the 6-chloropyridin-3-ylmethyl-piperazine motif, this compound offers a decided advantage in scale-up due to its reported 85% isolated yield from a straightforward, room-temperature alkylation procedure [1]. This compares favorably to the 60-75% yields reported for reductive amination routes to the isomeric analog 1-(6-Chloropyridin-3-yl)-4-methylpiperazine (CAS 633283-61-1), translating to lower raw material costs and reduced purification burden [2].

Abemaciclib Impurity Reference Standard Generation

The compound is a direct, one-step precursor to 5-((4-Methylpiperazin-1-yl)methyl)pyridin-2-amine (Abemaciclib Impurity 35, CAS 1197333-44-0) [1]. For analytical development and quality control (QC) groups supporting Abemaciclib ANDA filings, purchasing the high-purity precursor (≥95-97% purity, CoA-certified) and performing a single catalytic hydrogenation or reduction step is a validated, cost-effective route to synthesizing the impurity reference standard in gram quantities. This avoids the premium cost and limited availability of the pre-synthesized impurity standard, which is often only offered at mg scales by specialty suppliers.

Physicochemical Property-Driven Fragment Library Design

With a moderate logP of 1.5 and zero H-bond donors, this compound is an excellent selection for fragment-based drug discovery (FBDD) libraries aiming to explore the 'lead-like' chemical space for CNS or intracellular targets [1]. Its low molecular weight (225.72 Da) and compliance with the Rule of Three (Ro3: MW <300, logP ≤3, HBD ≤3, HBA ≤3) make it superior to bulkier, more lipophilic piperazine derivatives such as 1-[(6-Chloropyridin-3-yl)methyl]-4-(4-fluorophenyl)piperazine (MW >330, LogP >3) as a starting point for fragment elaboration [1]. The combination of a privileged chloropyridinyl fragment and a vector-accessible piperazine nitrogen provides a clean, growable core for medicinal chemistry.

Application
Selection Property
Validation Focus
Neonicotinoid Bioisostere Design
Differentiated LogP and HBD profile
Phloem mobility and target-site residence time context
Kinase Inhibitor Intermediate Scale-Up
High-yielding, room-temperature alkylation route
Process robustness and cost-of-goods review
Impurity Reference Standard Synthesis
Certified high-purity precursor (≥95-97%)
One-step conversion and scale for ANDA support
Fragment-Based Library Design
Lead-like physicochemical space (MW, LogP, HBD)
Rule-of-Three compliance and vector accessibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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